
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, or DHTFP, is a heterocyclic compound with a wide range of applications in both scientific research and industry. It is a white, crystalline solid that has been used as a reagent in organic syntheses, as a catalyst in the production of polymers, and as a dye in the manufacture of pharmaceuticals. DHTFP is an important compound in the field of organic chemistry and has been studied extensively.
科学的研究の応用
DHTFP has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. Additionally, DHTFP has been used in the manufacture of pharmaceuticals, as a dye, and as a reagent in organic syntheses.
作用機序
The mechanism of action of DHTFP is not yet fully understood. It is believed to act as a proton donor, which means that it can donate a proton to an acceptor molecule. This proton donation can lead to the formation of new bonds or the breaking of existing bonds, which can lead to the formation of new compounds. Additionally, DHTFP can act as an electron acceptor, which means that it can accept electrons from an electron donor molecule. This electron donation can lead to the formation of new compounds or the breaking of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHTFP have not been studied extensively. However, it is known that DHTFP can act as a proton donor and electron acceptor, which means that it can affect the formation of new compounds and the breaking of existing bonds. Additionally, DHTFP has been shown to have antifungal activity, which suggests that it may have other biochemical and physiological effects.
実験室実験の利点と制限
DHTFP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, the mechanism of action of DHTFP is not fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
There are several potential future directions for research on DHTFP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, researchers could explore its potential applications in the synthesis of new compounds, such as peptides and nucleosides. Additionally, researchers could investigate its potential use as a catalyst in the production of polymers or as a dye in the manufacture of pharmaceuticals. Finally, researchers could explore ways to improve its solubility in water, which would expand its potential applications.
合成法
DHTFP can be synthesized through a variety of methods. The most common method is a condensation reaction between 2,4-dihydroxy-5-trifluoromethylbenzoic acid and 2-amino-6-methylpyrimidine. This reaction is carried out in aqueous solution at a temperature of 80-90°C, and the product is isolated by recrystallization. Other methods for synthesizing DHTFP involve the use of various reagents, such as p-toluenesulfonic acid, sodium hydride, and triethylamine.
特性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)7-5-15-10(18)16-9(7)17/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXPLXCVRECGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


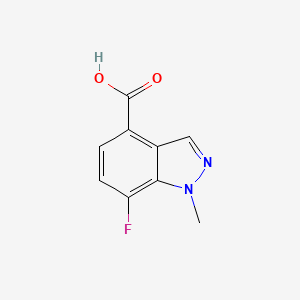
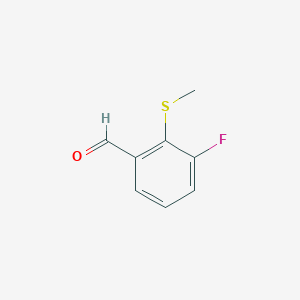
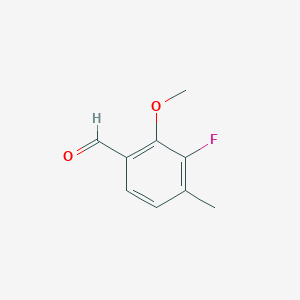

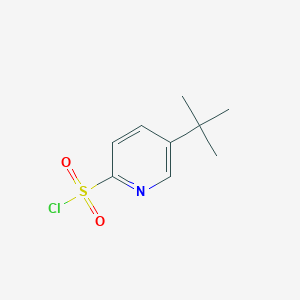
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)


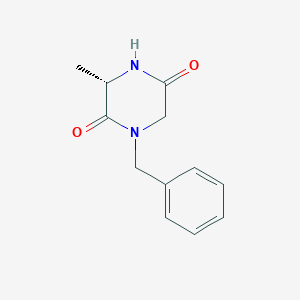

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)